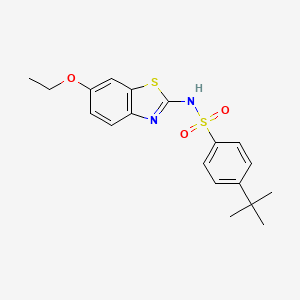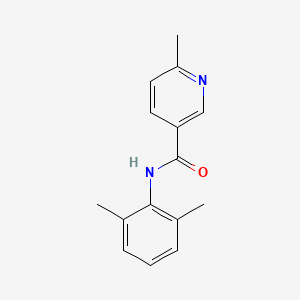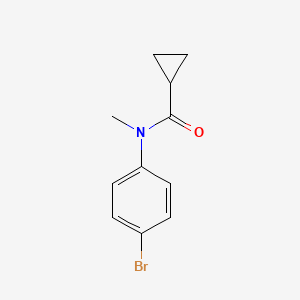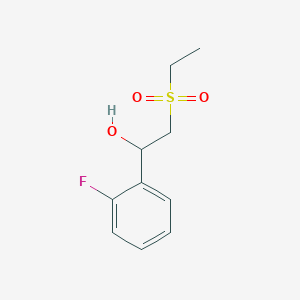
N-(2-chlorophenyl)-2-imidazol-1-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-imidazol-1-ylacetamide, also known as CIAM, is a chemical compound that has gained attention in the scientific community for its potential use in various fields of research.
科学的研究の応用
N-(2-chlorophenyl)-2-imidazol-1-ylacetamide has been investigated for its potential use in various fields of research. One of the primary applications of N-(2-chlorophenyl)-2-imidazol-1-ylacetamide is in the study of ion channels. N-(2-chlorophenyl)-2-imidazol-1-ylacetamide has been shown to selectively inhibit the Kir2.1 channel, which plays a critical role in regulating the heart's electrical activity. This inhibition can lead to a prolonged action potential duration and QT interval, making N-(2-chlorophenyl)-2-imidazol-1-ylacetamide a potential therapeutic agent for cardiac arrhythmias.
N-(2-chlorophenyl)-2-imidazol-1-ylacetamide has also been studied for its potential use in cancer research. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, leukemia, and melanoma. This inhibition is thought to occur through the induction of apoptosis and the inhibition of cell cycle progression.
作用機序
The mechanism of action of N-(2-chlorophenyl)-2-imidazol-1-ylacetamide is not fully understood. However, it has been shown to selectively inhibit the Kir2.1 channel by binding to a specific site on the channel. This binding leads to a decrease in potassium conductance, which prolongs the action potential duration and QT interval.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-imidazol-1-ylacetamide has been shown to have several biochemical and physiological effects. In addition to its selective inhibition of the Kir2.1 channel, it has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been shown to reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α.
実験室実験の利点と制限
One of the primary advantages of N-(2-chlorophenyl)-2-imidazol-1-ylacetamide is its selectivity for the Kir2.1 channel. This selectivity allows for the specific investigation of the channel's role in various physiological processes. However, one of the limitations of N-(2-chlorophenyl)-2-imidazol-1-ylacetamide is its low yield during synthesis, which can make it difficult to obtain large quantities for use in experiments.
将来の方向性
There are several potential future directions for N-(2-chlorophenyl)-2-imidazol-1-ylacetamide research. One area of interest is the investigation of its potential use in the treatment of cardiac arrhythmias. Further studies are needed to determine its efficacy and safety in this application.
Another potential future direction is the investigation of its use in cancer research. N-(2-chlorophenyl)-2-imidazol-1-ylacetamide has shown promising results in vitro, but further studies are needed to determine its efficacy in vivo.
Finally, there is potential for the development of new compounds based on the structure of N-(2-chlorophenyl)-2-imidazol-1-ylacetamide. By modifying the structure of N-(2-chlorophenyl)-2-imidazol-1-ylacetamide, it may be possible to develop compounds with increased selectivity and efficacy for specific targets.
合成法
N-(2-chlorophenyl)-2-imidazol-1-ylacetamide can be synthesized through a multi-step process. The first step involves the reaction of 2-chloroaniline with ethyl chloroformate to form N-(2-chlorophenyl) carbamate. This intermediate is then reacted with imidazole to produce N-(2-chlorophenyl)-2-imidazol-1-ylacetamide. The yield of the final product is around 50%.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-imidazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-9-3-1-2-4-10(9)14-11(16)7-15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTHLRYFATUTPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-5-[4-(2-naphthyl)phenyl]-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6627368.png)


![N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627384.png)
![N-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627388.png)


![6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid](/img/structure/B6627402.png)


![4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine](/img/structure/B6627422.png)
![5-Methyl-2,3-[1,3]butadieno-5,6-propano-5,6-dihydroimidazo[1,2-c]quinazoline-11-one](/img/structure/B6627437.png)
![4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6627444.png)
